molecular formula C12H15F2N3O B7810934 2-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one

2-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B7810934
M. Wt: 255.26 g/mol
InChI Key: OIMJIEHCYBWYIA-UHFFFAOYSA-N
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Description

2-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that contains a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and tolerance to various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The difluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of 2-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(difluoromethyl)pyridin-2-amine: This compound shares the difluoromethyl group but has a different core structure.

    2,6-Di-tert-butyl-4-methylpyridine: Similar in having a butyl side chain but differs in the core structure and functional groups.

Uniqueness

2-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one is unique due to its combination of a pyrazolo[3,4-b]pyridine core, a difluoromethyl group, and a butyl side chain

Properties

IUPAC Name

2-butyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O/c1-3-4-5-17-7(2)10-8(11(13)14)6-9(18)15-12(10)16-17/h6,11H,3-5H2,1-2H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMJIEHCYBWYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C2C(=CC(=O)N=C2N1)C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C2C(=CC(=O)N=C2N1)C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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